N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide
Description
N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide is a carboxamide derivative featuring a naphthalene core linked via an amide bond to a substituted phenyl group.
Properties
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-25-21(26)12-11-20(24-25)17-7-4-8-19(14-17)23-22(27)18-10-9-15-5-2-3-6-16(15)13-18/h2-14H,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFVYUGCLGSIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common route includes the initial formation of the pyridazinone ring, followed by its attachment to a phenyl group and subsequent coupling with a naphthalene carboxamide. Key reagents used in these steps include acetic acid, sodium hydroxide, and various organic solvents such as tetrahydrofuran (THF) and dimethylacetamide .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors and continuous flow systems to streamline the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Jones reagent, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.
Scientific Research Applications
N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. Computational studies have shown that the compound can bind to proteins and enzymes, affecting their activity . The exact pathways involved depend on the specific biological context, but common targets include enzymes involved in metabolic processes and signaling pathways.
Comparison with Similar Compounds
Structural Analog: N-(4-Bromophenyl)naphthalene-2-carboxamide (Compound 6)
Key Features :
- Core Structure : Shares the naphthalene-2-carboxamide backbone with the target compound.
- Substituent : A 4-bromophenyl group replaces the dihydropyridazinyl-substituted phenyl group.
- Synthesis : Synthesized via microwave-assisted amidation of 2-naphthoic acid derivatives with 4-bromoaniline, using solvents like DMF or chlorobenzene and catalysts such as PTSA or KF/Al₂O₃ .
Comparison :
Structural Analog: N,N′-Phenylene-1,4-bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]
Key Features :
Comparison :
- Electronic Properties: The azo groups in this analog confer strong absorbance in the visible spectrum, making it suitable for dye applications.
Structural Analog: BG14055 (N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]pyridine-3-sulfonamide)
Key Features :
Comparison :
- Bioactivity : Sulfonamides (e.g., BG14055) are often explored for enzyme inhibition (e.g., carbonic anhydrase). The carboxamide in the target compound may offer different binding affinities due to altered hydrogen-bonding patterns.
- Synthetic Accessibility : Sulfonamide formation typically requires sulfonyl chlorides and amines, whereas carboxamides (as in the target compound) are synthesized via acid-amine coupling, which may differ in efficiency .
Biological Activity
N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide is a compound that has garnered attention due to its potential biological activity. This article reviews the pharmacological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.38 g/mol. The compound features a naphthalene ring system linked to a pyridazinone moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives of pyridazinone have shown significant antiproliferative effects against various cancer cell lines. For instance, compounds with naphthalene and phenyl substitutions have demonstrated cytotoxicity in studies involving HT29 (colon cancer) and Jurkat (leukemia) cells .
- Anticonvulsant Properties : Certain analogs have been evaluated for their anticonvulsant effects, revealing promising results in preclinical models .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Phosphodiesterase (PDE) : Similar compounds have been identified as selective inhibitors of PDE4, an enzyme involved in the hydrolysis of cyclic AMP (cAMP), which plays a critical role in various signaling pathways related to inflammation and cellular proliferation .
- Cell Cycle Arrest : Studies indicate that certain naphthalene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
- Reactive Oxygen Species (ROS) Generation : Some analogs are reported to increase ROS levels in cancer cells, contributing to their cytotoxic effects .
Table 1: Summary of Biological Activities
Notable Research
A study conducted on a series of pyridazinone derivatives highlighted the importance of substituents on the phenyl and naphthalene rings, which significantly influenced their biological activities. The presence of electron-withdrawing groups was found to enhance anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
